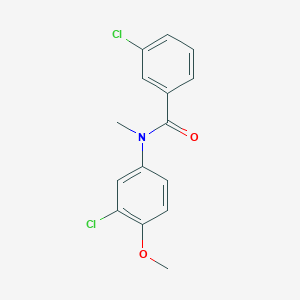
3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide is a chemical compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.182 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and a methoxy group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a propanamide group instead of a benzamide group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the second chlorine atom and has a propanamide group.
Uniqueness
3-Chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research settings where specific interactions and reactions are required .
Eigenschaften
CAS-Nummer |
90234-42-7 |
|---|---|
Molekularformel |
C15H13Cl2NO2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
3-chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-18(12-6-7-14(20-2)13(17)9-12)15(19)10-4-3-5-11(16)8-10/h3-9H,1-2H3 |
InChI-Schlüssel |
KWFSPVHKPFFIMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


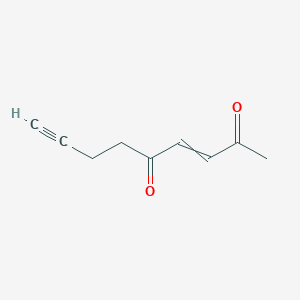
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
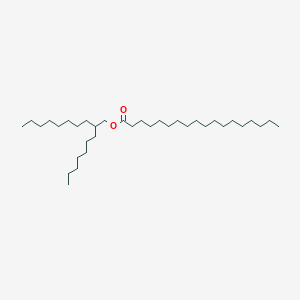

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
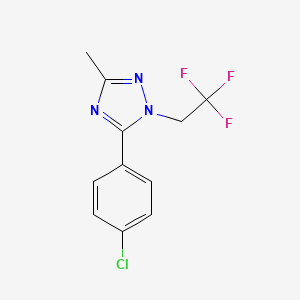
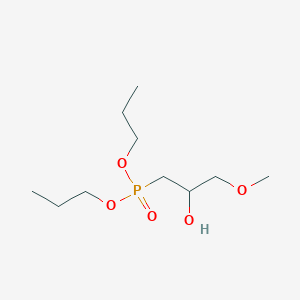
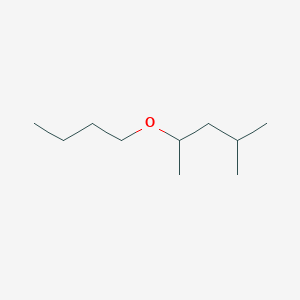

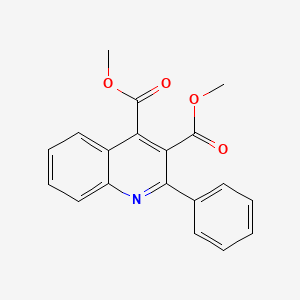
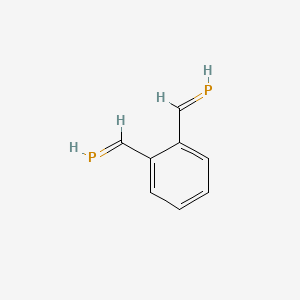
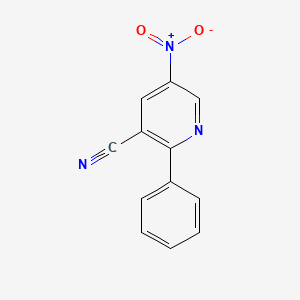
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

